molecular formula C2H6OS B12062430 2-sulfanyl(113C)ethanol CAS No. 286013-19-2

2-sulfanyl(113C)ethanol

Cat. No.: B12062430
CAS No.: 286013-19-2
M. Wt: 79.13 g/mol
InChI Key: DGVVWUTYPXICAM-OUBTZVSYSA-N
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Description

2-sulfanyl(113C)ethanol, also known as 2-mercaptoethanol, is an organosulfur compound with the chemical formula C2H6OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a two-carbon chain. This compound is commonly used in various chemical and biological applications due to its reducing properties and ability to break disulfide bonds in proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-sulfanyl(113C)ethanol can be synthesized through several methods:

    Reduction of 2-hydroxyethyl disulfide: This method involves the reduction of 2-hydroxyethyl disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Reaction of ethylene oxide with hydrogen sulfide: Ethylene oxide reacts with hydrogen sulfide in the presence of a catalyst to produce this compound.

    Hydrolysis of 2-chloroethyl sulfide: 2-chloroethyl sulfide undergoes hydrolysis in the presence of a base to yield this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced by the reaction of ethylene oxide with hydrogen sulfide under controlled conditions. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

2-sulfanyl(113C)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hydroxyethyl disulfide or further to sulfonic acids.

    Reduction: It acts as a reducing agent, breaking disulfide bonds in proteins and other molecules.

    Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides in the presence of a base.

    Esterification: Carboxylic acids and acid catalysts.

Major Products

    Oxidation: 2-hydroxyethyl disulfide, sulfonic acids.

    Reduction: Reduced proteins or molecules.

    Substitution: Thioethers.

    Esterification: Esters of this compound.

Scientific Research Applications

2-sulfanyl(113C)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.

    Biology: Commonly used in the denaturation of proteins by breaking disulfide bonds, facilitating the study of protein structure and function.

    Medicine: Employed in the preparation of pharmaceuticals and as a stabilizing agent in certain formulations.

    Industry: Used in the production of rubber, textiles, and other materials where its reducing properties are beneficial.

Mechanism of Action

The primary mechanism of action of 2-sulfanyl(113C)ethanol involves its ability to break disulfide bonds in proteins and other molecules. The thiol group (-SH) acts as a nucleophile, attacking the disulfide bond and resulting in the formation of two thiol groups. This reaction is crucial in the denaturation of proteins and the reduction of disulfide-containing compounds.

Comparison with Similar Compounds

2-sulfanyl(113C)ethanol can be compared with other thiol-containing compounds such as:

    Cysteine: An amino acid with a thiol group, used in protein synthesis and metabolism.

    Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions and detoxification.

    Dithiothreitol (DTT): A reducing agent used in biochemistry to break disulfide bonds in proteins.

Uniqueness

This compound is unique due to its combination of a thiol and hydroxyl group, making it a versatile reducing agent with applications in both chemical and biological fields. Its ability to break disulfide bonds efficiently and its relatively simple structure contribute to its widespread use in research and industry.

Properties

CAS No.

286013-19-2

Molecular Formula

C2H6OS

Molecular Weight

79.13 g/mol

IUPAC Name

2-sulfanyl(113C)ethanol

InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1

InChI Key

DGVVWUTYPXICAM-OUBTZVSYSA-N

Isomeric SMILES

C([13CH2]O)S

Canonical SMILES

C(CS)O

Origin of Product

United States

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